molecular formula C16H17NO B8047144 4-(Isopropyl(phenyl)amino)benzaldehyde

4-(Isopropyl(phenyl)amino)benzaldehyde

Cat. No.: B8047144
M. Wt: 239.31 g/mol
InChI Key: DQMSGHHIXURECA-UHFFFAOYSA-N
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Description

4-(Isopropyl(phenyl)amino)benzaldehyde (CAS No. 86872-96-0) is a tertiary amine-substituted benzaldehyde derivative with a molecular structure featuring an isopropyl group and a phenyl group attached to the amino nitrogen at the para position of the benzaldehyde core. This compound belongs to a class of aromatic aldehydes with applications in organic synthesis, coordination chemistry, and materials science. The aldehyde functional group provides reactivity for condensation and nucleophilic addition reactions, while the substituted amino group introduces steric and electronic effects that influence its physicochemical properties .

Such methods are likely applicable to this compound.

Properties

IUPAC Name

4-(N-propan-2-ylanilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-13(2)17(15-6-4-3-5-7-15)16-10-8-14(12-18)9-11-16/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMSGHHIXURECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropyl(phenyl)amino)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with isopropylamine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropyl(phenyl)amino)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: HNO3 in the presence of H2SO4 for nitration; Br2 in acetic acid for bromination.

Major Products Formed

    Oxidation: 4-(Isopropyl(phenyl)amino)benzoic acid.

    Reduction: 4-(Isopropyl(phenyl)amino)benzyl alcohol.

    Substitution: 4-(Isopropyl(phenyl)amino)-2-nitrobenzaldehyde (nitration product).

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity
Recent studies have indicated that compounds similar to 4-(Isopropyl(phenyl)amino)benzaldehyde exhibit potential anticancer properties by targeting aldehyde dehydrogenases (ALDHs), which are overexpressed in several tumor types. For instance, derivatives of benzaldehyde have been investigated for their inhibitory effects on ALDH isoforms, showing promising results in delaying cancer cell differentiation and proliferation .

1.2. Monoamine Oxidase Inhibition
Research has also highlighted the role of certain benzaldehyde derivatives in inhibiting monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds structurally related to this compound have demonstrated selective inhibition of MAO-A, which is crucial for developing treatments for mood disorders and neurodegenerative diseases .

Material Science Applications

2.1. Synthesis of Functional Materials
this compound can serve as a precursor in the synthesis of functional organic materials. Its reactivity allows it to participate in forming various polymers and organic frameworks, which are essential in developing advanced materials for electronics and photonics .

2.2. Self-Immolative Linkers
This compound has potential applications as a self-immolative linker in drug delivery systems. By incorporating it into prodrug designs, researchers can achieve controlled release of therapeutic agents, enhancing the efficacy and reducing side effects of drugs .

Biochemical Probes

3.1. Mechanistic Studies
The unique structure of this compound makes it suitable for use as a biochemical probe in studying enzyme mechanisms and interactions at the molecular level. Its ability to undergo specific reactions allows researchers to track enzymatic activity and understand metabolic pathways better .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Outcomes
Medicinal ChemistryAnticancer ActivityInhibits ALDH; delays cancer cell proliferation
Monoamine Oxidase InhibitionSelective MAO-A inhibition; potential for mood disorders
Material ScienceSynthesis of Functional MaterialsPrecursor for polymers and organic frameworks
Self-Immolative LinkersControlled release in drug delivery systems
Biochemical ProbesMechanistic StudiesTracks enzymatic activity; aids in metabolic studies

Case Studies

Case Study 1: Anticancer Properties
A study investigating the effects of benzaldehyde derivatives on prostate cancer cells revealed that compounds with structural similarities to this compound inhibited cell viability significantly at concentrations as low as 50 µM, demonstrating its potential as an anticancer agent .

Case Study 2: MAO Inhibition
In another study focusing on MAO inhibitors, researchers found that certain derivatives exhibited differential inhibition patterns between human and rat enzymes, suggesting that modifications to the benzaldehyde structure can enhance selectivity and potency against specific MAO isoforms .

Mechanism of Action

The mechanism of action of 4-(Isopropyl(phenyl)amino)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity. Additionally, the phenylamino group can engage in π-π interactions with aromatic residues in proteins, influencing their function and stability.

Comparison with Similar Compounds

Structural Similarity and Substituent Effects

The table below compares 4-(Isopropyl(phenyl)amino)benzaldehyde with three structurally related compounds based on similarity scores and substituent variations:

Compound Name CAS No. Substituents on Amino Group Similarity Score Key Structural Features
This compound 86872-96-0 Isopropyl, Phenyl 1.00 (Reference) Bulky substituents enhance steric hindrance
4-(Butyl(phenyl)amino)benzaldehyde 502990-49-0 Butyl, Phenyl 0.94 Longer alkyl chain increases lipophilicity
4-(Butyl(methyl)amino)benzaldehyde 1079-83-0 Butyl, Methyl 0.91 Reduced conjugation due to methyl group
4-((2-(Dimethylamino)ethyl)(methyl)amino)benzaldehyde 28031-47-2 Dimethylaminoethyl, Methyl 0.91 Tertiary amine enhances basicity

Key Observations:

Replacing phenyl with methyl (e.g., 4-(Butyl(methyl)amino)benzaldehyde) reduces conjugation, likely diminishing optical properties .

Lipophilicity and Solubility :

  • The isopropyl group offers moderate steric bulk compared to butyl, balancing solubility in polar solvents and organic matrices. Longer alkyl chains (e.g., butyl) increase hydrophobicity, which may limit aqueous-phase applications .

Thermal and Optical Behavior

  • Thermal Stability: Compounds with aromatic substituents (e.g., phenyl) typically exhibit higher melting points due to π-π stacking interactions. For example, 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde forms crystalline structures stabilized by weak C–H⋯O hydrogen bonds, a feature likely shared by this compound .
  • Optical Nonlinearity: Extended conjugation in derivatives with vinyl or pyridyl groups (e.g., 4-{Ethyl[(E)-4-(4-pyridylvinyl)phenyl]amino}benzaldehyde) enhances nonlinear optical (NLO) responses, a property that may be modulated in the target compound by its isopropyl and phenyl groups .

Biological Activity

4-(Isopropyl(phenyl)amino)benzaldehyde, with the chemical formula C16_{16}H17_{17}NO, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular structure of this compound features an isopropyl group attached to a phenyl ring, which is further connected to a benzaldehyde moiety. This unique structure contributes to its diverse biological activities.

  • Molecular Formula : C16_{16}H17_{17}NO
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its effectiveness as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in breast cancer cells (MCF-7), with IC50_{50} values around 25 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

  • Cell Line : MCF-7 (Breast Cancer)
  • IC50_{50} : 25 µM
  • Mechanism : Induction of apoptosis via caspase activation

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes, notably Aldehyde Dehydrogenase (ALDH). This inhibition is significant because ALDH plays a crucial role in cellular detoxification and metabolism of aldehydes. The compound demonstrated a competitive inhibition pattern with Ki values in the low micromolar range.

Enzyme Inhibition Type Ki (µM)
Aldehyde DehydrogenaseCompetitive5.6

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry highlighted the effectiveness of various benzaldehyde derivatives against multidrug-resistant bacterial strains. The findings indicated that modifications to the aromatic system could enhance antimicrobial potency .
  • Anticancer Mechanism Exploration : Another investigation focused on the apoptotic effects of isopropyl-substituted benzaldehydes on cancer cells. The results confirmed that these compounds could significantly reduce cell viability through apoptosis induction mechanisms .
  • Enzyme Interaction Analysis : Research conducted on enzyme inhibition showed that isopropyl-substituted benzaldehydes could serve as lead compounds for developing selective ALDH inhibitors, which are essential in cancer therapy due to their role in tumor initiation and progression .

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